allyl N-(2-aminoethyl)carbamate

Übersicht

Beschreibung

Allyl N-(2-aminoethyl)carbamate is a synthetic organic compound that serves as a cleavable linker . It is also known by its IUPAC name, allyl 2-aminoethylcarbamate hydrochloride .

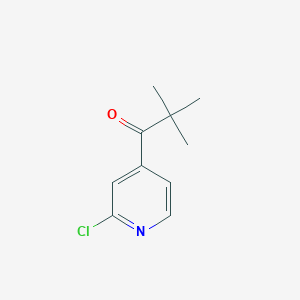

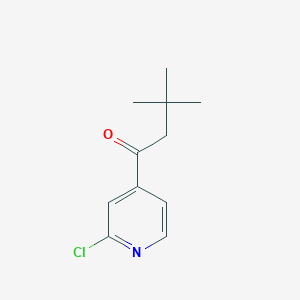

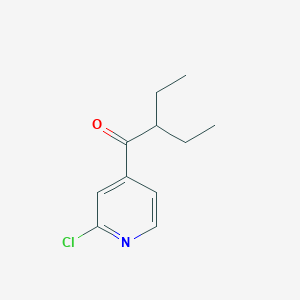

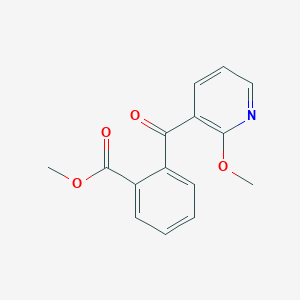

Synthesis Analysis

The synthesis of this compound involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of this compound contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

This compound is a type of carbamate, which are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.17 . It appears as a liquid that is colorless to light yellow . It should be stored at 4°C, sealed, and away from moisture and light .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Reactions

Allyl carbamates, including allyl N-(2-aminoethyl)carbamate, are used in palladium-catalyzed reactions. These reactions are crucial for allylation of carbonucleophiles and amines, providing a method for protection-deprotection of amines as carbamates. Such methods are particularly useful for primary amines and optically active amino acids (Minami et al., 1985).

Aza-Michael Addition-Allylation Reactions

Allyl carbamates are involved in aza-Michael addition-allylation reactions with activated olefins, leading to the creation of beta-amino-alpha-allylated products. This method is significant for generating beta-amino alpha-allyl ketones with two contiguous stereocenters, including quaternary carbon adjacent to a secondary amine carbon center (Patil et al., 2006).

Tethered Aminohydroxylation

The tethered aminohydroxylation of cyclic allylic carbamates, using catalytic amounts of potassium osmate, leads to the formation of syn-aminodiol motifs with complete control of regio- and stereoselectivity. This process is essential for understanding the formation of azaglycolate osmate ester intermediates (Donohoe et al., 2002).

Synthesis of Amino-dihydrobenzo[b]oxepines

Allyl carbamates are used in the combination of Ichikawa's rearrangement and a ring-closing metathesis reaction, facilitating the preparation of amino-substituted dihydro-benzo[b]oxepines and related structures. This method is pivotal for synthesizing enantioenriched benzo-fused seven-membered heterocycles (Chwastek et al., 2016).

Cyclizative Atmospheric CO2 Fixation

Allyl carbamates are applied in cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing an iodomethyl group. This process is conducted under mild conditions using tert-butyl hypoiodite (t-BuOI) (Takeda et al., 2012).

Protein Modification

Palladium-catalyzed allylic alkylation of tyrosine residues in proteins employs electrophilic pi-allyl intermediates derived from allylic acetate and carbamate precursors. This technique modifies proteins in aqueous solution and is used to create synthetic lipoproteins (Tilley & Francis, 2006).

Wirkmechanismus

Target of Action

Allyl N-(2-aminoethyl)carbamate is primarily used as a cleavable linker . It is utilized in the design of antibody-drug conjugates (ADCs), where it serves as a bridge connecting the antibody to the drug . The primary targets of this compound are therefore the specific cells that the antibody component of the ADC is designed to recognize.

Mode of Action

As a cleavable linker, the role of this compound is to securely attach the drug to the antibody while in circulation, and then release the drug once inside the target cell . The cleavage can occur through various mechanisms, such as changes in pH or the action of specific enzymes within the cell . This ensures that the drug is delivered precisely to the target cells, reducing off-target effects and improving the efficacy of the treatment .

Pharmacokinetics

The pharmacokinetics of this compound, as part of an ADC, would be influenced by several factors including the properties of the antibody and the drug, as well as the stability of the linker . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be largely determined by these factors.

Result of Action

The result of the action of this compound is the targeted delivery of the drug to the specific cells recognized by the antibody component of the ADC . This can lead to improved treatment outcomes, as the drug can exert its effects directly on the target cells while minimizing damage to healthy cells .

Action Environment

The action environment can significantly influence the stability and efficacy of this compound. Factors such as pH and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . Additionally, factors such as temperature and storage conditions can impact the stability of the compound .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Allyl N-(2-aminoethyl)carbamate plays a significant role in biochemical reactions, particularly in the context of antibody-drug conjugates. It acts as a cleavable linker, facilitating the attachment of drugs to antibodies . This compound interacts with various enzymes and proteins, including proteases that cleave the linker to release the drug at the target site. The nature of these interactions is crucial for the efficacy of the drug delivery system, as the cleavage must occur specifically at the target site to minimize off-target effects .

Cellular Effects

This compound influences various cellular processes, particularly in the context of targeted drug delivery. It affects cell signaling pathways by enabling the release of therapeutic agents at specific cellular locations . This targeted release can lead to changes in gene expression and cellular metabolism, enhancing the therapeutic efficacy while reducing systemic toxicity. The compound’s role in facilitating targeted drug delivery makes it a valuable tool in cancer therapy and other treatments requiring precise drug localization .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a cleavable linker in antibody-drug conjugates. Upon reaching the target site, specific proteases cleave the linker, releasing the attached drug . This cleavage is facilitated by the presence of specific amino acid sequences recognized by the proteases. The released drug then exerts its therapeutic effects by binding to its target biomolecules, inhibiting or activating specific enzymes, and altering gene expression . The precise cleavage and release mechanism are critical for the compound’s effectiveness in targeted drug delivery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under refrigerated conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the stability of the compound is crucial for maintaining its efficacy in drug delivery systems. Degradation of the compound can lead to reduced therapeutic effects and increased off-target toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates targeted drug delivery with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including off-target drug release and systemic toxicity . Threshold effects have been identified, indicating the importance of precise dosage control to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its role as a cleavable linker. The compound interacts with enzymes such as proteases that cleave the linker to release the drug . These interactions are critical for the compound’s function in targeted drug delivery, as they ensure the precise release of the therapeutic agent at the target site. The compound’s involvement in these metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its therapeutic effects. The compound’s transport and distribution properties are crucial for its effectiveness in targeted drug delivery, as they ensure that the drug reaches the intended site of action .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization properties are essential for the compound’s function in targeted drug delivery, as they ensure that the drug is released at the precise subcellular location where it can exert its therapeutic effects. The compound’s activity and function are closely linked to its subcellular localization, making it a valuable tool in precision medicine .

Eigenschaften

IUPAC Name |

prop-2-enyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDOIHSWNTZHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584096 | |

| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223741-66-0 | |

| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

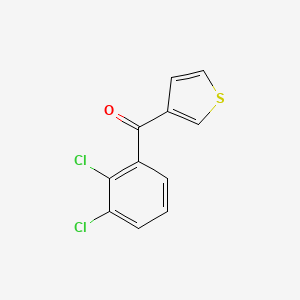

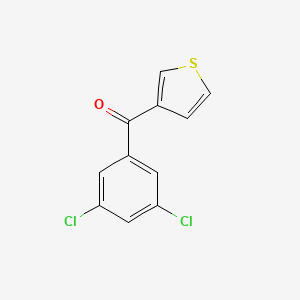

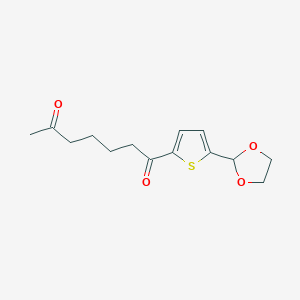

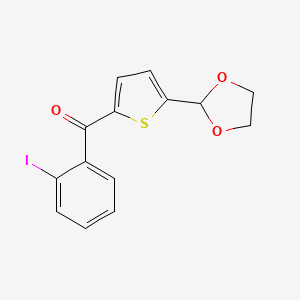

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.